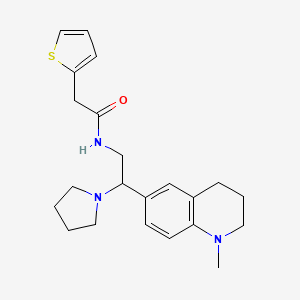
N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(pyrrolidin-1-yl)ethyl)-2-(thiophen-2-yl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(pyrrolidin-1-yl)ethyl)-2-(thiophen-2-yl)acetamide is a useful research compound. Its molecular formula is C22H29N3OS and its molecular weight is 383.55. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(pyrrolidin-1-yl)ethyl)-2-(thiophen-2-yl)acetamide is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure that includes a tetrahydroquinoline moiety, a pyrrolidine ring, and a thiophene group. The molecular formula is C18H26N2OS, with a molecular weight of approximately 314.48 g/mol. The presence of these functional groups suggests potential interactions with various biological targets.
Research indicates that compounds similar to this compound may act as inhibitors of neuronal nitric oxide synthase (nNOS), which is crucial in the regulation of nitric oxide levels in the nervous system. Nitric oxide plays a vital role in neurotransmission and vascular regulation .
Inhibition Studies
Inhibition studies have shown that derivatives of tetrahydroquinoline can selectively inhibit nNOS over other isoforms such as endothelial nitric oxide synthase (eNOS) and inducible nitric oxide synthase (iNOS). For example, certain analogs demonstrated IC50 values in the nanomolar range against nNOS while showing significantly higher values for eNOS and iNOS, indicating selectivity .
Pharmacological Effects
The biological activity of this compound has been assessed through various pharmacological assays:
- Neuroprotective Effects : Compounds with similar structures have shown potential neuroprotective effects in models of neurodegenerative diseases by modulating nitric oxide levels.
- Anti-inflammatory Activity : By inhibiting nNOS, these compounds may reduce inflammation in neurological contexts where excessive nitric oxide contributes to neuronal damage.
- Analgesic Properties : Some studies suggest that tetrahydroquinoline derivatives may exhibit analgesic effects by modulating pain pathways through their action on nitric oxide signaling .
Case Studies
Several case studies highlight the efficacy of related compounds:
- Study on nNOS Inhibition : A study reported that a tetrahydroquinoline derivative exhibited potent nNOS inhibition with an IC50 value of 160 nM. This compound was noted for its selectivity over eNOS and iNOS by more than 180-fold .
- Neuroprotective Model : In vivo studies demonstrated that administration of tetrahydroquinoline analogs improved cognitive function in rodent models of Alzheimer's disease by reducing oxidative stress markers associated with excessive nitric oxide production .
- Pain Management : A clinical trial investigated the analgesic effects of similar compounds in patients with neuropathic pain, showing significant reductions in pain scores compared to placebo controls .
Data Summary
The following table summarizes key findings from various studies on related compounds:
| Compound | IC50 (nM) | Selectivity (nNOS/eNOS) | Biological Activity |
|---|---|---|---|
| Compound A | 160 | 180-fold | Neuroprotective |
| Compound B | 93 | >1000-fold | Anti-inflammatory |
| Compound C | 250 | 50-fold | Analgesic |
属性
IUPAC Name |
N-[2-(1-methyl-3,4-dihydro-2H-quinolin-6-yl)-2-pyrrolidin-1-ylethyl]-2-thiophen-2-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29N3OS/c1-24-10-4-6-17-14-18(8-9-20(17)24)21(25-11-2-3-12-25)16-23-22(26)15-19-7-5-13-27-19/h5,7-9,13-14,21H,2-4,6,10-12,15-16H2,1H3,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBSHGFSCJFMFEK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCC2=C1C=CC(=C2)C(CNC(=O)CC3=CC=CS3)N4CCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














